6-(2-Chlorophenyl)-2-methoxynicotinonitrile
Overview
Description
6-(2-Chlorophenyl)-2-methoxynicotinonitrile (6-CPMN) is a substituted nicotinonitrile, which is a heterocyclic compound containing a nitrogen atom in a ring with two other atoms. 6-CPMN has a wide range of applications in the scientific research field, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Synthesis and Characterization
- 6-(2-Chlorophenyl)-2-methoxynicotinonitrile has been studied for its synthesis and characterization, including its crystal structure and thermal properties. Suwunwong, Chantrapromma, and Fun (2013) synthesized a similar compound, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, and studied its crystal structure and blue fluorescence properties. They found it exhibits high thermal stability and strong blue fluorescence (Suwunwong et al., 2013).
Spectroscopic and Molecular Docking Studies
- Eşme (2021) conducted spectroscopic calculations and molecular docking studies on a related compound, 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. This research explored its potential as a non-linear optical material and as an anticancer agent (Eşme, 2021).
Antimicrobial Activity
- Compounds similar to 6-(2-Chlorophenyl)-2-methoxynicotinonitrile have been synthesized and tested for their antimicrobial activity. Guna et al. (2015) synthesized 2-Methoxy-6-{4'-[(4'''-Chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitrile and found that it exhibited activity against various bacteria and fungi (Guna et al., 2015).
Liquid Crystal and Luminescent Material
- Ahipa, Kumar, and Adhikari (2013) synthesized a compound, 4,6-bis (4-butoxyphenyl)-2-methoxynicotinonitrile, demonstrating its potential as a luminescent liquid crystalline material. This study focused on its synthesis, structure, and liquid crystalline behavior, revealing it as a blue light emitter in various solvents (Ahipa et al., 2013).
properties
IUPAC Name |
6-(2-chlorophenyl)-2-methoxypyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c1-17-13-9(8-15)6-7-12(16-13)10-4-2-3-5-11(10)14/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVIAWHFMZBCOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=CC=C2Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chlorophenyl)-2-methoxynicotinonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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